-Fluoro-5-methylbenzonitrile is a relatively new aromatic compound, and research efforts have focused on its synthesis and characterization. Studies have reported various methods for its preparation, including:
These studies also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].
While the specific applications of 2-Fluoro-5-methylbenzonitrile are still under exploration, its unique structure suggests potential applications in various scientific research fields:
The current research on 2-Fluoro-5-methylbenzonitrile is limited, and further studies are needed to explore its full potential. Some potential areas of future research include:
2-Fluoro-5-methylbenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 151.14 g/mol. It features a fluorine atom at the second position and a methyl group at the fifth position of the benzonitrile structure. This compound is characterized by its white crystalline form and has a melting point ranging from 47.0 to 53.0 °C . The compound is soluble in organic solvents such as dichloromethane and tetrahydrofuran, making it versatile for various chemical applications .
The synthesis of 2-fluoro-5-methylbenzonitrile can be achieved through several methods:
2-Fluoro-5-methylbenzonitrile serves various purposes in both industrial and research settings:
Several compounds share structural similarities with 2-fluoro-5-methylbenzonitrile. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluoro-2-methylbenzonitrile | C8H6FN | Fluorine at para position |
5-Fluoro-2-methylbenzonitrile | C8H6FN | Fluorine at ortho position |
3-Fluoro-4-methylbenzonitrile | C8H6FN | Different substitution pattern |
2-Chloro-5-methylbenzonitrile | C8H6ClN | Chlorine instead of fluorine |
2-Fluoro-5-methylbenzonitrile is unique due to its specific positioning of the fluorine and methyl groups, which influences its reactivity and potential biological activity compared to other derivatives. The combination of these functional groups may provide distinct properties that enhance its utility in synthetic chemistry and medicinal applications .
Irritant